molecular formula C21H24N2O4 B11596096 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

Cat. No.: B11596096
M. Wt: 368.4 g/mol
InChI Key: MZNVCTIXTQHLAZ-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a synthetic organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, an oxo group, and an acetate ester. It is known for its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common synthetic route starts with the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to introduce the oxo group. This is followed by esterification to form the acetate ester. The reaction conditions often involve the use of organic solvents such as chloroform and methanol, and purification is achieved through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate, including:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique pharmacokinetic and pharmacodynamic properties. Its methoxyphenyl group enhances its binding affinity to alpha1-adrenergic receptors, while the oxo and acetate groups contribute to its overall stability and bioavailability .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C21H24N2O4/c1-16(24)27-20(17-8-4-3-5-9-17)21(25)23-14-12-22(13-15-23)18-10-6-7-11-19(18)26-2/h3-11,20H,12-15H2,1-2H3

InChI Key

MZNVCTIXTQHLAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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